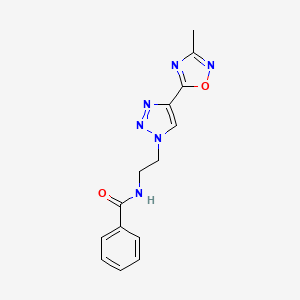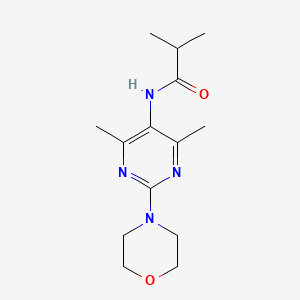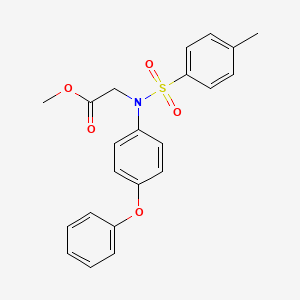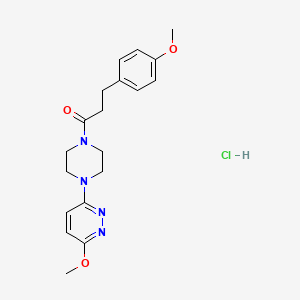
2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride is a chemical compound that is closely related to various azetidinone derivatives, which are of significant interest in medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss 2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for the compound .
Synthesis Analysis
The synthesis of azetidinone derivatives is a topic of interest due to their relevance in drug development. The first paper describes a convenient synthesis route for 3-(1′-hydroxyethyl)-2-azetidinone-4-yl acetic acid, which is a key intermediate in the total synthesis of thienamycin, an antibiotic of the carbapenem class . This synthesis involves the chemistry of the dianion derived from 2-azetidinone-4-yl acetic acid, which is a structurally similar compound to 2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride. The methods described could potentially be adapted for the synthesis of 2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride by incorporating a fluorination step.
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered azetidine ring, which can impart unique chemical and physical properties to the compounds. The synthesis of these compounds, as described in the papers, involves careful manipulation of functional groups around the azetidine ring to achieve the desired properties and reactivity .
Chemical Reactions Analysis
The second paper discusses the synthesis of a fluorinated azetidinone derivative, which involves a nucleophilic aromatic substitution to introduce a fluorine-18 isotope . This reaction is particularly relevant for the synthesis of 2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride, as it suggests a possible route for introducing a fluorine atom into the azetidine ring. The paper also mentions the high affinity of the synthesized compound for nicotinic acetylcholine receptors, indicating that the introduction of fluorine can significantly affect the biological activity of azetidinone derivatives.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride, they do provide information on related compounds. For instance, the radiolabeled compound discussed in the second paper has subnanomolar affinity for certain receptor subtypes, which is indicative of its potential as a ligand in positron emission tomography (PET) imaging . This suggests that 2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride may also possess unique binding properties that could be explored for similar applications.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- "2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride" has been utilized in the synthesis of a new class of heteroatom-activated beta-lactam antibiotics. These compounds showed significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).
Antibacterial Applications
- A study designed novel N-1 substituents of naphthyridones and quinolones, where one compound demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Antimitotic Properties
- The structure of antimitotic compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core was investigated, revealing different substituents' effects on the lactam positions (Twamley, O’Boyle & Meegan, 2020).
In Vitro Antimicrobial Activity
- Schiff’s bases, azetidinones, and thiazolidinones derived from "2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride" were synthesized and evaluated for their in vitro antimicrobial activity, with several compounds exhibiting excellent to good antibacterial activity (Mistry, Desai & Desai, 2016).
Nicotinic Acetylcholine Receptor Binding
- The fluoro derivative of A-85380, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype, was synthesized and labeled for PET imaging of central nicotinic acetylcholine receptors (Doll et al., 1999).
Ion Uptake and Release in Plants
- Azetidine 2-carboxylic acid, an analog of proline, was used to study the relationship between protein synthesis and ion transport in barley roots, suggesting an impact on the release of ions to the xylem (Pitman et al., 1977).
Synthesis of Novel Bioactive Compounds
- Novel bioactive compounds derived from "2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride" showed excellent antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
Pharmacological Evaluation
- Azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole were synthesized and evaluated for various pharmacological activities including antiinflammatory, analgesic, and CNS depressant activities (Gurupadayya et al., 2008).
Antibacterial Agents
- The synthesis and properties of stereochemically pure azetidinylquinolones were explored, showing the critical role of chirality on potency and in vivo efficacy (Frigola et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-2-fluoroacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-4(5(8)9)3-1-7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGORBPHGMXCHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3013656.png)


![2-[(1-Benzoylazetidin-3-yl)methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B3013661.png)



![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3013669.png)
![4lambda6-Thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B3013670.png)
![1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3013671.png)

